molecular formula C40H56N10O4Si2 B585555 6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine CAS No. 896719-54-3

6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine

Cat. No. B585555
CAS RN: 896719-54-3
M. Wt: 797.124
InChI Key: MCJCKSMTQLIMSJ-FRXPANAUSA-N
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Description

Used in the preparation of 2'-Deoxyguanosine-C8 adducts.

Scientific Research Applications

Mutagenicity Research

One of the notable applications of compounds similar to the one is in mutagenicity research. Specifically, studies have focused on various imidazo[4,5-f]quinoline and imidazo[4,5-f]quinoxaline derivatives, assessing their mutagenic potential in the Ames test. It was found that the presence of the imidazole ring and the 2-amino group in these molecules is important for their high mutagenicity (Grivas & Jägerstad, 1984).

Nucleoside Synthesis and Medicinal Applications

A significant area of application is in the synthesis of nucleosides and their medicinal use. For instance, a study explored the regiospecific and stereoselective coupling of 6-(substituted-imidazol-1-yl)purines with 2-deoxy-3,5-di-O-(p-toluoyl)-alpha-D-erythro-pentofuranosyl chloride, leading to the enhanced synthesis of the anticancer drug cladribine (Zhong, Nowak, & Robins, 2006).

Structural and Mechanistic Studies

In-depth structural and mechanistic studies have been conducted on similar compounds. For example, the synthesis of C-nucleosides has been explored, revealing insights into the chemical behavior of purine derivatives (Kolb, Gouyette, Dinh, & Igolen, 1975). Also, research on the formation of quinoxaline and 2[1H]-quinoxalinone rings has provided valuable information on the reaction mechanisms and molecular structures of related compounds (Mousaad, Rashed, Hamid, El Kilany, & El Ashry, 1992).

properties

IUPAC Name

9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N10O4Si2/c1-24-21-42-26-18-19-27-32(31(26)43-24)44-37(49(27)8)48-38-45-33-34(46-36(41)47-35(33)51-22-25-16-14-13-15-17-25)50(38)30-20-28(54-56(11,12)40(5,6)7)29(53-30)23-52-55(9,10)39(2,3)4/h13-19,21,28-30H,20,22-23H2,1-12H3,(H2,41,46,47)(H,44,45,48)/t28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCKSMTQLIMSJ-FRXPANAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)N=C(N=C5OCC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)N=C(N=C5OCC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56N10O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747600
Record name 6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896719-54-3
Record name 6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Reactant of Route 4
6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Reactant of Route 5
6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine

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